1-Indanol

Biocatalysis Chiral resolution Process chemistry

Researchers requiring a chiral benzylic alcohol with high enzymatic selectivity often face limitations with conventional aryl alcohols. 1-Indanol delivers 2.67-fold higher volumetric productivity than 1-phenylethanol and >99% ee resolution in 15 minutes. - 67% higher aqueous solubility vs 2-indanol facilitates aqueous biphasic enzymatic processes - ADH from Thermus thermophilus shows 3,900% relative activity for 1-indanol-44% higher than α-tetralol - Enables high-yield rasagiline synthesis with reduced side products per CN-115947675-B

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 6351-10-6
Cat. No. B147123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indanol
CAS6351-10-6
Synonyms1-indanol
1-indanol, (+-)-isomer
1-indanol, (R)-isomer
1-indanol, (S)-isome
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1O
InChIInChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
InChIKeyYIAPLDFPUUJILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Indanol Chemical Profile and Procurement Identity


1-Indanol (2,3-dihydro-1H-inden-1-ol, CAS 6351-10-6) is a bicyclic secondary alcohol belonging to the indanol class, characterized by a hydroxyl group at the benzylic 1-position of the indane (2,3-dihydro-1H-indene) skeleton [1]. The compound exists as a racemic mixture (m.p. 52–55 °C) [2] and as a pair of enantiomers, with the (R)-enantiomer exhibiting a higher melting point of 67–68 °C [1]. Its water solubility is 10 g/L at 20 °C, with full miscibility in ethanol and benzene . Commercially, 1-indanol is supplied at purities of 97–99% (GC) and serves as a chiral building block, a pharmaceutical intermediate, and a model compound in conformational and chirality-recognition studies [1].

Workflow Chiral building block synthesis Racemic or enantiopure form for asymmetric routes
Selection context Enantiomer-comparison studies Conformational locking and spectroscopic probe fit
Use model Pharmaceutical intermediate research Biocatalytic resolution and ADH substrate profiling

Why 1-Indanol Cannot Be Replaced by Structural Analogs


1-Indanol is frequently treated as a generic benzylic alcohol; however, its molecular architecture confers distinct properties that positional isomers, ring-expanded analogs, and monocyclic aryl alcohols cannot replicate. The five-membered ring constrains the hydroxyl group into either an axial or equatorial conformation, producing two spectroscopically and biochemically distinguishable conformers [1]. This conformational duality is absent in 2-indanol, where the hydroxyl-bearing carbon lies outside the ring-fusion plane, and is fundamentally different from the flexible benzyl alcohol motif of 1-phenylethanol. Moreover, several lipases and alcohol dehydrogenases exhibit markedly higher catalytic activity and selectivity toward 1-indanol compared to its closest structural analogs [2][3]. Even physical properties diverge in ways that impact formulation and handling: the racemate melts ~14 °C lower than 2-indanol, and its 10 g/L aqueous solubility exceeds that of 2-indanol (6 g/L) by 67% [4][5], affecting extraction, crystallization, and biphasic reaction design. Simply substituting another indanol or aryl alcohol risks loss of enzymatic recognition, altered aggregation behavior, and failure of validated synthetic routes [3][6].

Conformational constraint absent in 2-indanol. The 1-position hydroxyl locks axial/equatorial conformers; substitution with 2-indanol or 1-phenylethanol may shift spectroscopic signatures and enzymatic recognition profiles.

Enzyme substrate specificity may differ. Lipases and ADHs exhibit markedly different turnover and enantioselectivity for 1-indanol compared to ring-expanded or monocyclic analogs. Substitution risks loss of biocatalytic efficiency.

Physicochemical profile mismatch. 1-Indanol racemate melts ~14°C lower and offers higher aqueous solubility than 2-indanol. Substitution can alter biphasic reaction design, extraction, and crystallization workflows.

1-Indanol vs. Analogs: Quantitative Differentiation Evidence


Chemoenzymatic Resolution Productivity Advantage

Under identical enzyme (Novozym 435 lipase), acyl donor (vinyl acetate), and repeated-batch transesterification conditions, (R)-1-indanol achieves a volumetric productivity of 529 g L⁻¹ d⁻¹, compared to only 198 g L⁻¹ d⁻¹ for the structurally analogous (R)-1-phenylethanol [1]. This 2.67-fold productivity advantage persists over 10 enzyme reuse cycles without significant loss of enzyme stability, with (R)-1-indanol obtained in 95% ee and 67% isolated yield after in situ Mitsunobu inversion and chemical hydrolysis [1].

Chemoenzymatic Resolution Productivity
Head-to-head
(R)-1-Indanol: 529 g L⁻¹ d⁻¹, 95% ee, 67% yield
(R)-1-Phenylethanol: 198 g L⁻¹ d⁻¹, 97% ee, 71% yield
Supports process-scale enantiomer procurement review
2.67-fold higher volumetric productivity; Novozym 435, vinyl acetate, 10 cycles
Biocatalysis Chiral resolution Process chemistry

Lipase Resolution Speed and Enantioselectivity

Using immobilized lipase from Thermomyces lanuginosus, the kinetic resolution of racemic 1-indanol yields (S)-1-indanol with enantiomeric excess >99% and selectivity factor E > 200 in only 15 minutes at 35 °C in hexane, with the enzyme reusable for 10 cycles without significant activity or selectivity loss [1]. In contrast, under comparable conditions with Candida antarctica-B lipase and isopropenyl acetate, 1-indanol achieves selectivity E increasing from 60 to >500 upon reducing enzyme amount from 150 mg to 3 mg, a tunability range not matched by the ring-expanded analog 1,2,3,4-tetrahydronaphthalen-1-ol (α-tetralol), which peaks at E = 140 under its optimal conditions [2]. This combination of speed (15 min) and ultra-high selectivity (E > 200, ee > 99%) establishes a benchmark that few arylalkylcarbinols approach.

Lipase Resolution Speed & Enantioselectivity
Cross-study
(S)-1-Indanol: ee > 99%, E > 200 in 15 min
α-Tetralol: E = 140 under optimized conditions
Supports biocatalytic resolution workflow selection
T. lanuginosus lipase, hexane, 35°C; CAL-B tunable E 60–>500
Enzymatic kinetic resolution Pharmaceutical synthesis Biocatalysis

Alcohol Dehydrogenase Substrate Activity Comparison

With the recombinant short-chain NAD(H)-dependent alcohol dehydrogenase from Thermus thermophilus (ADHTt), (±)-1-indanol exhibits a relative oxidation activity of 3,900% (normalized to (S)-1-phenylethanol = 100%), compared to only 2,700% for the six-membered ring analog (±)-α-tetralol [1]. Furthermore, (S)-1-indanol has a KM value of 4.2 mM with this enzyme, lower than the 5.1 mM for racemic 1-indanol and 5.8 mM for α-tetralone, indicating higher enzyme affinity for the enantiopure five-membered ring substrate [1]. The enzyme is completely enantioselective for the (S)-enantiomer (≥99% ee) [1]. Benzyl alcohol and cyclohexylmethanol showed zero activity, confirming that neither the aromatic ring alone nor the alicyclic character is sufficient—both the indane scaffold and the 1-position hydroxyl are required for substrate recognition [1].

ADH Substrate Activity
Cross-study
(±)-1-Indanol: 3,900% rel. activity; (S)-KM 4.2 mM
α-Tetralol: 2,700%; benzyl alcohol: 0%
Reported substrate activity context for thermostable ADH
44% higher than tetralol; complete (S)-enantioselectivity, ADHTt
Alcohol dehydrogenase Substrate specificity Biocatalysis

Aqueous Solubility and Physical Form Advantage

1-Indanol (racemic) exhibits a melting point of 52–55 °C and water solubility of 10 g/L at 20 °C, whereas its positional isomer 2-indanol melts at 68–71 °C and dissolves at only 6 g/L under identical conditions [1][2]. The 1-indanol racemate thus melts approximately 14–16 °C lower and offers a 67% higher aqueous solubility, a difference attributable to the sterically exposed benzylic hydroxyl group in the 1-position versus the more hindered 2-position. The (R)-enantiomer of 1-indanol further differentiates itself with a melting point of 67–68 °C, nearly matching that of 2-indanol racemate, providing a purity-monitoring handle during chiral resolution [3].

Aqueous Solubility & Melting Point
Head-to-head
1-Indanol racemate: 10 g/L, m.p. 52–55°C
2-Indanol racemate: 6 g/L, m.p. 68–71°C
Supports aqueous biphasic process design review
67% higher solubility; 14–16°C lower melting point
Physicochemical properties Formulation Process engineering

Chirality-Sensitive Aggregation Patterns

FTIR spectroscopic studies in supersonic jets reveal that racemic and enantiopure 1-indanol exhibit distinct OH-stretch signatures arising from different aggregation patterns: racemic clusters form isolated OH···π hydrogen bonds, whereas enantiopure clusters preferentially adopt cooperative ···OH···OH···π bonding networks [1]. This chirality-dependent aggregation behavior is not observed for 2-indanol, whose hydroxyl position precludes the same geometry of intermolecular OH···π interactions, nor for the monocyclic 1-phenylethanol, where the flexible side chain abolishes the conformational constraint. The effect was confirmed by a triple-technique approach combining FTIR, resonant ion dip IR spectroscopy, and spontaneous Raman scattering [1].

Chirality-Sensitive Aggregation
Class-level
Racemic: isolated OH···π; Enantiopure: cooperative OH···OH···π networks
Supports spectroscopic QC context for enantiomeric purity
FTIR / Raman jet spectra; qualitative differentiation
Chirality recognition Spectroscopy Supramolecular chemistry

Conformer-Selective Photoelectron Circular Dichroism

The two ring-inversion conformers of 1-indanol—axial and equatorial—produce dramatically opposite photoelectron circular dichroism (PECD) signals for the highest occupied molecular orbital, despite yielding identical photoelectron spectra and identical photoionization cross-section and β anisotropy parameters [1]. This conformer-selective PECD response, confirmed by resonant two-photon ionization in jet-cooled conditions, is a consequence of the constrained bicyclic scaffold that locks the hydroxyl group into definable axial or equatorial positions [1]. Neither 2-indanol, where the hydroxyl is on the non-benzylic carbon, nor flexible 1-phenylethanol provides comparable conformational locking, making 1-indanol a uniquely sensitive probe for developing PECD-based chiral analytical techniques [1].

Conformer-Selective PECD
Class-level
Axial vs. equatorial: opposite PECD sign for HOMO
Supports chiral analytical probe development
Jet-cooled resonant 2-photon ionization; benchmark molecule
Photoelectron spectroscopy Chiral analysis Conformational analysis

1-Indanol Application Scenarios


Chiral Intermediate for CNS-Active Pharmaceuticals

The 2.67-fold higher volumetric productivity of (R)-1-indanol (529 g L⁻¹ d⁻¹) relative to (R)-1-phenylethanol, combined with the ultra-fast 15-minute lipase resolution achieving >99% ee and E > 200, positions 1-indanol as the preferred chiral alcohol intermediate for manufacturing rasagiline mesylate (Parkinson's disease therapy), (+)-indatraline, (+)-sertraline, and irindalone [1][2]. Patent CN-115947675-B explicitly demonstrates asymmetric reduction of 1-indanone to (S)-1-indanol as the gateway step for high-yield rasagiline synthesis with reduced side products [3]. The 67% higher aqueous solubility of 1-indanol vs. 2-indanol further facilitates aqueous biphasic enzymatic processes at production scale [4].

Thermostable ADH Biocatalytic Oxidation Substrate

The ADH from Thermus thermophilus (ADHTt) displays 3,900% relative activity for 1-indanol—44% higher than for α-tetralol and incomparably higher than for any non-indane benzylic alcohol (e.g., benzyl alcohol = 0%) [1]. This pronounced substrate specificity, combined with the enzyme's 90°C half-inactivation temperature, makes 1-indanol the substrate of choice for engineering thermostable alcohol dehydrogenases and for coupled redox reactions requiring high turnover at elevated temperatures with complete enantioselectivity for the (S)-enantiomer (≥99% ee) [1].

Chiral Analytical Probe for PECD and FTIR

The unique combination of chirality-sensitive aggregation (racemic vs. enantiopure FTIR signatures) and conformer-selective PECD (opposite photoelectron asymmetries for axial vs. equatorial conformers) makes 1-indanol an ideal calibration standard and probe molecule for developing gas-phase chiral analytical instrumentation [1][2]. No other indanol isomer or simple aryl alcohol offers this dual capability for simultaneous chirality and conformation determination, a feature increasingly demanded in pharmaceutical purity analysis and fundamental chirality research [PE-1][PE-2].

Transfer Dehydrogenation to 1-Indanone

1-Indanol undergoes selective transfer dehydrogenation to 1-indanone over heterogeneous Pd/Al₂O₃ catalyst with cyclohexene as hydrogen acceptor in refluxing cyclohexane, a transformation studied as a model for the selective oxidation of aromatic alcohols in the presence of aliphatic OH groups [1]. The reaction benefits from the activated benzylic C–H of the five-membered indane ring, with the constrained bicyclic geometry providing higher selectivity than flexible aryl alcohols. This system has been demonstrated as a simple, convenient laboratory synthesis of 1-indanone, an important fine chemical intermediate [1].

Application
Selection Property
Validation Focus
Chiral intermediate for CNS-active pharmaceutical synthesis
Biocatalytic resolution productivity context
Enantiomeric excess and isolated yield review
Thermostable ADH substrate engineering
Enzyme substrate specificity context
Relative oxidation activity and KM comparison
Gas-phase chiral analytical standard
Conformer-specific chiroptical signature
PECD and FTIR spectral differentiation
Selective oxidation model reaction
Benzylic alcohol reactivity profile
Catalyst selectivity and yield review

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